(R)-2-benzylpyrrolidine hydrochloride

Description

BenchChem offers high-quality (R)-2-benzylpyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-benzylpyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

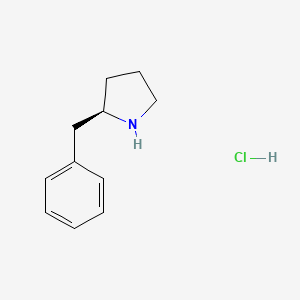

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-benzylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNHTTMLFMMVMP-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (R)-2-Benzylpyrrolidine Hydrochloride

This technical guide details the structural analysis, synthetic pathways, and physicochemical profiling of (R)-2-benzylpyrrolidine hydrochloride , a privileged chiral scaffold in medicinal chemistry.[1]

Structural Analysis, Synthetic Utility, and Pharmacophore Profiling

Executive Summary

(R)-2-benzylpyrrolidine (CAS: 144889-08-7 for HCl salt) represents a high-value "privileged structure" in drug discovery.[1] As a chiral cyclic amine, it serves as a critical pharmacophore in G-Protein Coupled Receptor (GPCR) antagonists (specifically Orexin and Histamine H3 receptors) and kinase inhibitors. Its conformational rigidity, combined with the hydrophobic benzyl appendage, allows for precise hydrophobic pocket occupancy while the basic nitrogen serves as a canonical ionic interaction point. This guide standardizes its characterization and outlines robust synthetic routes for high-enantiomeric excess (e.e.) production.

Structural Identity & Stereochemistry[1][2]

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a benzyl group.[2] The (R)-configuration at C2 is critical for biological selectivity, often distinguishing between agonist and antagonist activity in target receptors.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | (2R)-2-benzylpyrrolidine hydrochloride |

| Common Name | (R)-2-benzylpyrrolidine HCl |

| CAS Number (Salt) | 144889-08-7 |

| CAS Number (Free Base) | 144889-07-6 |

| Molecular Formula | C₁₁H₁₅N[1][2] · HCl |

| Molecular Weight | 197.71 g/mol (Salt); 161.25 g/mol (Base) |

| Chiral Center | C2 (Rectus/Right-handed) |

3D Conformational Analysis

The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to minimize torsional strain. In (R)-2-benzylpyrrolidine:

-

Steric Bulk: The C2-benzyl group prefers an equatorial-like orientation to minimize 1,3-diaxial interactions.[1]

-

Nitrogen Inversion: In the free base, the nitrogen undergoes rapid pyramidal inversion. In the HCl salt, the nitrogen is protonated (quaternary ammonium), locking the configuration and preventing inversion, which stabilizes the crystal lattice.

Synthetic Pathways: Causality & Protocol

To achieve high enantiomeric purity (>98% e.e.), two primary strategies are employed: Chiral Pool Synthesis (from D-Proline) and Asymmetric Lithiation (Beak's Method).

Pathway Comparison

-

Route A (Chiral Pool): Uses D-Proline as the source of chirality. High fidelity but requires multiple reduction/activation steps.

-

Route B (Asymmetric Lithiation): Uses achiral N-Boc-pyrrolidine and a chiral ligand ((-)-Sparteine).[1] Shorter, but requires cryogenic conditions (-78°C) and strictly anhydrous environments.

Recommended Protocol: Chiral Pool Expansion (D-Proline Route)

This route is selected for its robustness and scalability in standard laboratory settings without specialized cryogenic equipment.

Workflow Diagram (Graphviz):

Figure 1: Step-wise synthesis from D-Proline.[1] The Gilman coupling (Step 3) is critical for preventing racemization that can occur with direct Grignard addition.

Detailed Methodology:

-

Precursor Preparation: Convert D-Proline to N-Boc-D-prolinol using (Boc)₂O followed by reduction with BH₃[1]·THF.

-

Why: The Boc group protects the amine from alkylation; reduction provides the alcohol handle for substitution.

-

-

Activation: React N-Boc-D-prolinol with Iodine, Triphenylphosphine, and Imidazole to generate N-Boc-2-(iodomethyl)pyrrolidine.

-

Self-Validating Check: Monitor disappearance of the -OH stretch (3300 cm⁻¹) in IR.

-

-

Coupling (The Critical Step):

-

Reagent: Phenylmagnesium bromide (PhMgBr) with catalytic Copper(I) Iodide (CuI).

-

Mechanism: Nucleophilic displacement of the iodide by the organocuprate intermediate.

-

Caution: Maintain temperature < -20°C to prevent elimination side reactions.[1]

-

-

Salt Formation: Treat the coupled N-Boc intermediate with 4M HCl in Dioxane. The product precipitates as the hydrochloride salt.

Physicochemical Profiling

Understanding the physical behavior of the salt is vital for formulation and assay development.

| Property | Value / Characteristic | Relevance |

| Appearance | White to Off-white Crystalline Solid | Quality indicator; yellowing implies oxidation.[1] |

| Solubility | High: Water, Methanol, DMSOLow: Hexane, Ether | HCl salt is highly polar; suitable for aqueous bioassays. |

| Melting Point | 135°C - 145°C (Typical for class) | Purity check. Sharp range indicates high crystallinity. |

| Hygroscopicity | Moderate | Requires storage in desiccator; affects weighing accuracy. |

| pKa (Conjugate Acid) | ~10.5 (Pyrrolidine Nitrogen) | Predominantly protonated at physiological pH (7.4). |

Analytical Characterization & Quality Control

To ensure scientific integrity, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

Enantiomeric Excess (e.e.) Determination

Racemization is a common risk during synthesis. Purity must be validated via Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Detection: UV at 210 nm or 254 nm.

-

Acceptance Criteria: e.e. > 98% for biological testing.

Medicinal Chemistry Applications

(R)-2-benzylpyrrolidine acts as a versatile scaffold.[1] Its biological utility stems from its ability to mimic the spatial arrangement of amino acid side chains (like Phenylalanine) while constraining the backbone.

Pharmacophore Mapping (Graphviz):

Figure 2: Pharmacophore interaction map. The scaffold bridges ionic and hydrophobic domains in the binding pocket.

Key Therapeutic Areas:

-

Histamine H3 Antagonists: The pyrrolidine nitrogen interacts with Asp114 in the H3 receptor, while the benzyl group occupies a lipophilic accessory pocket.

-

Orexin Receptor Antagonists: Used in insomnia treatments; the rigid pyrrolidine core improves metabolic stability compared to flexible linear amines.

-

Kinase Inhibitors: Serves as a solubilizing group that also provides directional hydrophobic interactions in the ATP binding site.

References

-

FDA Substance Registration System. (2024). 2-Benzylpyrrolidine hydrochloride, (R)-.[1] UNII: T36QB75ED6. Link

-

Beak, P., & Lee, W. K. (1990). Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-pyrrolidine. Journal of Organic Chemistry. (Fundamental methodology for asymmetric substitution of pyrrolidines). Link

-

PubChem Compound Summary. (2024). 2-Benzylpyrrolidine (Free Base & Derivatives).[1] CID 339556. Link

- Nair, J. J., et al. (2014). Pyrrolidine alkaloids: A pharmacophore for novel drug discovery. Current Medicinal Chemistry. (Review of pyrrolidine scaffold utility).

-

Sigma-Aldrich. (2024).[3] Safety Data Sheet: Pyrrolidine Derivatives. (General safety handling for pyrrolidine HCl salts). Link

Sources

(R)-2-Benzylpyrrolidine Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

(R)-2-Benzylpyrrolidine hydrochloride is a critical chiral building block in modern medicinal chemistry and drug development. Its defined stereochemistry and versatile pyrrolidine scaffold make it an invaluable precursor for synthesizing complex, biologically active molecules. This guide provides an in-depth exploration of its chemical properties, stereoselective synthesis methodologies, analytical characterization, and key applications. Detailed, field-proven protocols are presented to equip researchers and drug development professionals with the practical knowledge required for its effective utilization. The causality behind experimental choices is explained, ensuring a deep understanding of the underlying chemical principles for successful and reproducible outcomes.

Introduction: The Significance of a Chiral Scaffold

The pyrrolidine ring is a privileged scaffold in drug development, appearing in a vast array of therapeutic agents.[1][2] Its non-planar, sp³-rich structure allows for three-dimensional diversity, which is crucial for achieving high-affinity and selective interactions with biological targets.[2][3] When functionalized with a benzyl group at the C2 position, and with a defined (R)-stereochemistry, 2-benzylpyrrolidine becomes a highly sought-after intermediate. The stereochemical integrity of such building blocks is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even harmful.[2][4]

This guide focuses on the hydrochloride salt form, which enhances the compound's stability, crystallinity, and handling properties, making it more amenable to storage and use in multi-step synthetic campaigns.

Physicochemical and Structural Properties

Precise knowledge of a compound's properties is the foundation of its successful application in synthesis. (R)-2-Benzylpyrrolidine hydrochloride is a white to off-white crystalline solid. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 144889-08-7 | [5] |

| Molecular Formula | C₁₁H₁₅N · HCl | |

| Molecular Weight | 197.70 g/mol | |

| IUPAC Name | (2R)-2-benzylpyrrolidine hydrochloride | |

| Appearance | White to off-white crystalline solid | Supplier Data |

| Solubility | Soluble in water, methanol, ethanol | General Knowledge |

Stereoselective Synthesis Methodologies

Achieving high enantiomeric purity is the primary challenge in synthesizing chiral molecules like (R)-2-benzylpyrrolidine. Several strategies have been developed, often starting from readily available chiral precursors or employing asymmetric catalysis.

Synthesis via Grignard Reaction with Succinimide

A common and effective approach involves the reaction of a benzylmagnesium halide (a Grignard reagent) with succinimide. This method, while classic, provides a reliable pathway to the core structure.[6] The subsequent reduction and resolution steps are critical for obtaining the desired (R)-enantiomer.

Caption: Grignard-based synthesis of (R)-2-benzylpyrrolidine HCl.

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings. Add a solution of benzyl chloride in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Maintain a gentle reflux until all magnesium is consumed.

-

Reaction with Succinimide: Cool the Grignard reagent to 0 °C. Add freshly fused and powdered succinimide portion-wise to the stirred solution.[6] Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent side-product formation. Anhydrous conditions are essential as Grignard reagents react violently with water.

-

Workup and Cyclization: After stirring for several hours at room temperature, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and hydrochloric acid.[6] This protonates the intermediate and facilitates the decomposition and cyclization to form 2-benzal-5-pyrrolidone.

-

Asymmetric Reduction: The resulting 2-benzal-5-pyrrolidone is then subjected to asymmetric hydrogenation. This is the key enantioselective step. A rhodium or ruthenium catalyst with a chiral phosphine ligand (e.g., BINAP) is commonly employed under a hydrogen atmosphere. Causality: The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogen addition to one face of the double bond, preferentially forming the (R)-enantiomer.

-

Amide Reduction: The chiral pyrrolidone is then reduced to the corresponding pyrrolidine using a strong reducing agent like lithium aluminum hydride (LAH) in THF.

-

Salt Formation: The purified (R)-2-benzylpyrrolidine free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Applications in Drug Discovery and Medicinal Chemistry

The (R)-2-benzylpyrrolidine scaffold is a cornerstone in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system. Its structure serves as a key pharmacophore that can be elaborated upon to achieve desired biological activity.[1][7][8]

-

Antipsychotic Agents: Derivatives of this scaffold are used in the development of drugs like Remoxipride and Raclopride, which are selective dopamine D2 receptor antagonists.[9][10]

-

Anticonvulsants: The pyrrolidine ring is integral to novel anticonvulsant drugs. For instance, it forms the core of molecules designed as EAAT2 modulators, which are investigated for their antiseizure activity.[11]

-

Antiviral Agents: The conformational constraints of the pyrrolidine ring are beneficial in designing inhibitors for enzymes like viral proteases.[3]

Caption: Role of the core scaffold in synthesizing diverse APIs.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (R)-2-benzylpyrrolidine hydrochloride is a non-negotiable aspect of its use in research and development.[4] A multi-technique approach is required for comprehensive characterization.

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the presence of both the pyrrolidine and benzyl moieties and their correct connectivity.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): An achiral reverse-phase HPLC method (e.g., using a C18 column) with UV detection is used to determine the chemical purity of the sample by separating it from any impurities or starting materials.

Enantiomeric Purity Determination

This is the most critical quality control parameter. The enantiomeric excess (ee) must be determined using a chiral analytical method.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity.[4][12] The method involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.[13]

-

System Preparation: Use an HPLC system with a UV detector. The key component is a polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).[4][12]

-

Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape for basic compounds. A starting ratio could be 95:5 (n-Hexane:Isopropanol) + 0.1% Diethylamine. Causality: The mobile phase composition is optimized to achieve baseline separation between the two enantiomer peaks. The amine additive prevents peak tailing by neutralizing acidic sites on the silica support.

-

Sample Preparation: Accurately prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a solution of the racemic (a 50:50 mixture of R and S) compound to identify the retention times of both enantiomers.[4]

-

Analysis: Equilibrate the column until a stable baseline is achieved. Inject the racemic standard first to determine the elution order of the enantiomers. Then, inject the (R)-2-benzylpyrrolidine hydrochloride sample.

-

Calculation: Integrate the peak areas for both the (R) and (S) enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Caption: Comprehensive analytical workflow for quality control.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling (R)-2-benzylpyrrolidine hydrochloride.

-

Hazard Identification: The compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[14] Always consult the latest Safety Data Sheet (SDS) before use.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16] Work in a well-ventilated area or a chemical fume hood.[15]

-

Handling: Avoid creating dust. Use non-sparking tools if the material is a fine powder. Ground/bond containers and receiving equipment to prevent static discharge.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] It should be stored under an inert atmosphere as amine compounds can be sensitive to air and moisture over time.[17]

Conclusion

(R)-2-Benzylpyrrolidine hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its value lies in its specific, pre-defined stereochemistry, which allows medicinal chemists to build complex molecules with greater control and precision. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics. The robust analytical methods outlined herein provide a self-validating system to ensure the quality and integrity of this crucial chiral building block, underpinning the reliability and reproducibility of subsequent synthetic transformations.

References

-

precisionFDA. (n.d.). 2-BENZYLPYRROLIDINE HYDROCHLORIDE, (R)-. Retrieved from [Link]

-

Lábler, L., & Černý, I. (1978). Synthesis of 2-(R-benzal)-5-pyrrolidones. Chemical Papers, 32(1), 82-85. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a) N-Benzyl-2-pyrrolidone. Retrieved from [Link]

-

Solvents & Petroleum Service, Inc. (2015). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Benzylpyrrolidine. PubChem Compound Database. Retrieved from [Link]

-

Wróbel, T. M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wang, S., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Synthetic and Systems Biotechnology, 10(1), 76-85. Retrieved from [Link]

-

Sousa, M. E., & Pereira, D. M. (2017). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 22(1), 118. Retrieved from [Link]

-

Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Communications, 15(1), 1-9. Retrieved from [Link]

-

Chinchilla, R., et al. (2011). Synthesis of a New Chiral Pyrrolidine. Molecules, 16(6), 4599-4607. Retrieved from [Link]

-

Li, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23. Retrieved from [Link]

-

Wang, S., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Synthetic and Systems Biotechnology. Retrieved from [Link]

-

Gawell, L., & Peter, S. (1986). Synthesis of Chiral 5-Substituted 2-Pyrrolidones, Metabolites of the Antipsychotic Benzamides Remoxipride and Raclopride. Tetrahedron, 42(13), 3767-3772. Retrieved from [Link]

Sources

- 1. (R)-2-Benzylpyrrolidine-2-carboxylic Acid|High-Purity RUO [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GSRS [precision.fda.gov]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (PDF) Synthesis of Chiral 5-Substituted 2-Pyrrolidones, [research.amanote.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Benzylpyrrolidine | C11H15N | CID 339556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. solventsandpetroleum.com [solventsandpetroleum.com]

- 17. fishersci.com [fishersci.com]

Introduction: The Significance of the Chiral 2-Benzylpyrrolidine Scaffold

An In-Depth Technical Guide to the Synthesis of (R)-2-Benzylpyrrolidine Hydrochloride

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] When substituted, particularly at the 2-position, the resulting stereocenter introduces chirality that is often critical for biological activity and target specificity.[3] (R)-2-benzylpyrrolidine, as a chiral building block, is of significant interest for the construction of complex molecules and drug candidates.[4]

The primary challenge in synthesizing this compound lies in the precise and efficient control of the stereochemistry at the C2 position. This guide provides an in-depth exploration of robust and modern synthetic pathways to obtain enantiomerically pure (R)-2-benzylpyrrolidine hydrochloride, designed for researchers, scientists, and drug development professionals. We will dissect two primary strategies: a modern biocatalytic approach offering high enantiopurity and a classic chiral pool synthesis leveraging a naturally occurring starting material.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a specific enantiomer like (R)-2-benzylpyrrolidine can be approached through several core strategies. The choice depends on factors such as scalability, cost, required enantiomeric purity, and available technologies. The two pathways detailed in this guide represent both the cutting edge of biocatalysis and a robust, traditional chemical approach.

Caption: High-level strategic approaches for synthesizing (R)-2-benzylpyrrolidine.

Pathway 1: Biocatalytic Synthesis via Transaminase-Triggered Cyclization

This modern approach leverages the exquisite stereoselectivity of enzymes to construct the chiral pyrrolidine ring. Specifically, transaminases (TAs) are used to asymmetrically synthesize a chiral amino halide from a prochiral ketone, which then spontaneously cyclizes.[5]

Causality and Scientific Rationale

The core of this pathway is an enzyme-catalyzed asymmetric amination. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that transfer an amino group from a donor (e.g., isopropylamine) to a ketone.[5] By selecting an appropriate (R)-selective transaminase, the stereochemistry of the resulting amine is precisely controlled, often achieving enantiomeric excesses (ee) greater than 99.5%.[5][6] The subsequent intramolecular cyclization is a rapid, irreversible SN2 reaction driven by the proximity of the nucleophilic amine and the electrophilic alkyl chloride, reliably forming the five-membered ring. This method is highly attractive due to its operational simplicity, mild aqueous reaction conditions, and exceptional enantioselectivity, avoiding the need for heavy metal catalysts or stoichiometric chiral auxiliaries.[6]

Experimental Workflow and Protocol

The overall workflow involves a single enzymatic step followed by in-situ cyclization and product isolation.

Caption: Workflow for the biocatalytic synthesis of (R)-2-benzylpyrrolidine.

Detailed Experimental Protocol

Adapted from the general procedure for transaminase-triggered cyclizations.[5][6]

-

Reaction Setup: To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 7.5).

-

Reagent Addition: Add pyridoxal-5'-phosphate (PLP) (1 mM), the selected (R)-selective transaminase (e.g., ATA-117 or an engineered variant), and isopropylamine as the amine donor (0.5 - 1 M).

-

Substrate Addition: Add the substrate, 5-chloro-1-phenylpentan-1-one (e.g., 50 mM), dissolved in a minimal amount of a co-solvent like DMSO.

-

Reaction Execution: Stir the mixture at the optimal temperature for the enzyme (typically 30-45°C) and monitor the conversion by GC or HPLC. The reaction involves the formation of the chiral amine, which spontaneously cyclizes to form N-H-(R)-2-benzylpyrrolidine.

-

Work-up and Isolation:

-

Once the reaction is complete, adjust the pH to >10 with NaOH to ensure the product is in its free base form.

-

Extract the product into an organic solvent such as methyl tert-butyl ether (MTBE).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and cool in an ice bath.

-

Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., diethyl ether, isopropanol) to precipitate the (R)-2-benzylpyrrolidine hydrochloride salt.

-

Filter the solid product, wash with cold solvent, and dry under vacuum.

-

Data Summary: Performance of Biocatalytic Method

The following table summarizes typical results for the synthesis of 2-substituted pyrrolidines using this methodology, highlighting its effectiveness.

| Substrate Analogue | Enzyme | Yield (Analytical) | Enantiomeric Excess (ee) | Reference |

| ω-chloroketones | (R)-selective TAs | Up to 90% | >99.5% | [5][6] |

| ω-chloroketones | Wild-type TAs | Varies | ~99% | [6] |

Pathway 2: Chiral Pool Synthesis from D-Proline

This classic strategy utilizes a readily available and enantiomerically pure starting material, D-proline, to construct the target molecule. The inherent stereochemistry of the starting material is transferred through a series of well-established chemical transformations.

Causality and Scientific Rationale

The logic of chiral pool synthesis is to begin with a molecule that already possesses the required core scaffold and stereochemistry, thus avoiding the challenge of creating the chiral center from scratch.[4] D-proline is the logical starting point for (R)-2-substituted pyrrolidines. The synthetic sequence involves protecting the nitrogen, converting the native carboxylic acid into a suitable leaving group, and displacing it with a benzyl nucleophile via an SN2 reaction, which proceeds with inversion of configuration. This inversion is a critical mechanistic feature; starting with D-prolinol (R-configuration at C2) and performing a substitution that inverts the stereocenter would yield the (S) product. Therefore, the strategy must be designed to retain or control the stereochemistry appropriately. A reliable method involves reducing the carboxylic acid to an alcohol, activating the alcohol, and substituting it with a benzyl nucleophile in a way that preserves the desired stereochemistry.

Synthetic Pathway and Protocol

The proposed pathway begins with the protection of D-proline, followed by functional group manipulations to enable the introduction of the benzyl group.

Caption: Chiral pool synthesis pathway from D-Proline to the protected target.

Detailed Experimental Protocol

-

N-Boc Protection of D-Proline:

-

Dissolve D-proline in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.1 equivalents) and cool the solution to 0°C.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and allow the mixture to warm to room temperature and stir overnight.

-

Perform an acidic workup to isolate the N-Boc-D-proline product.

-

-

Reduction to N-Boc-D-prolinol: [7]

-

Dissolve N-Boc-D-proline in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C.

-

Slowly add a solution of borane-THF complex (BH₃·THF) (1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with methanol, followed by an aqueous workup to yield N-Boc-D-prolinol.

-

-

Activation of the Hydroxyl Group (Tosylation):

-

Dissolve N-Boc-D-prolinol in anhydrous dichloromethane (DCM) and pyridine at 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise.

-

Stir the reaction at 0°C for several hours until completion.

-

Perform an aqueous workup to remove pyridine hydrochloride and isolate the crude tosylate, which is often used directly in the next step.

-

-

Nucleophilic Substitution with Benzyl Grignard:

-

In a separate flame-dried flask, prepare benzylmagnesium chloride from benzyl chloride and magnesium turnings in anhydrous THF.

-

To a suspension of copper(I) iodide (CuI) (0.1 equivalents) in anhydrous THF at -20°C, add the prepared Grignard reagent.

-

Add a solution of the N-Boc-D-prolinol tosylate in THF dropwise to the benzyl cuprate solution.

-

Allow the reaction to proceed at low temperature, then slowly warm to room temperature.

-

Quench with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify by flash column chromatography to yield N-Boc-(R)-2-benzylpyrrolidine.

-

Final Step: N-Boc Deprotection and Hydrochloride Salt Formation

Both pathways converge on the N-Boc protected intermediate. The final step is the removal of the acid-labile Boc group and the formation of the stable hydrochloride salt.

Mechanism and Rationale

The tert-butoxycarbonyl (Boc) group is stable to most bases but is readily cleaved under acidic conditions.[8] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene gas) and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[9] Introducing hydrogen chloride gas or using a solution of HCl in an organic solvent provides the acid for deprotection and the chloride counter-ion for the final salt in a single, efficient step.[10]

Caption: Key mechanistic steps of acid-catalyzed N-Boc deprotection.

Detailed Experimental Protocol

-

Reaction Setup: Dissolve N-Boc-(R)-2-benzylpyrrolidine (1.0 equivalent) in a suitable anhydrous organic solvent such as 1,4-dioxane, methanol, or ethyl acetate.

-

Acidification: Cool the solution in an ice bath (0°C).

-

HCl Addition: Either bubble dry hydrogen chloride gas through the solution until saturation or add a commercially available solution of HCl in the chosen solvent (e.g., 4 M HCl in dioxane) (3-5 equivalents).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.[11]

-

Isolation: The product, (R)-2-benzylpyrrolidine hydrochloride, will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: Triturate the resulting solid with a non-polar solvent like diethyl ether or hexane, filter, and dry under vacuum to obtain the final product as a white or off-white solid. This procedure often yields the hydrochloride salt in quantitative yields without the need for further purification.[10]

Conclusion and Pathway Comparison

Both the biocatalytic and chiral pool synthesis routes offer viable methods for producing (R)-2-benzylpyrrolidine hydrochloride. The choice of pathway ultimately depends on the specific needs and capabilities of the research or development team.

| Feature | Biocatalytic Pathway | Chiral Pool Pathway |

| Starting Material | Prochiral ω-chloro ketone | D-Proline |

| Key Advantage | Exceptional Enantioselectivity (>99% ee) | Utilizes a cheap, abundant chiral starting material |

| Reaction Conditions | Mild, aqueous, near-neutral pH | Requires anhydrous conditions, strong reagents (BH₃, Grignard) |

| Number of Steps | 1-2 (enzymatic reaction and isolation) | 4-5 (protection, reduction, activation, substitution, etc.) |

| Scalability | Highly scalable with enzyme optimization | Well-established and scalable chemical process |

| Environmental Impact | "Green" chemistry approach | Involves organic solvents and stoichiometric reagents |

The biocatalytic approach represents a highly efficient, elegant, and environmentally friendly method for accessing the target compound with the highest possible enantiopurity. The chiral pool synthesis, while longer, relies on more traditional and universally accessible organic chemistry techniques, providing a robust and reliable alternative.

References

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship, University of California.

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)

- A Comparative Guide to Chiral Pyrrolidine-Based Auxiliaries in Asymmetric Synthesis. Benchchem.

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)

- (R)-2-Benzylpyrrolidine-2-carboxylic Acid. Benchchem.

- Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.

- Application Notes and Protocols: N-Boc-D-prolinol in the Synthesis of Pyrrolidine-Based Organoc

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing).

- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2-Benzylpyrrolidine-2-carboxylic Acid|High-Purity RUO [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 10. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-Benzylpyrrolidine Hydrochloride: Pharmacophore Mechanics & Synthetic Utility

[1][2]

Executive Summary

(R)-2-benzylpyrrolidine hydrochloride (CAS: 1023595-17-6 for R-isomer HCl; generic 35840-91-6) is a chiral pyrrolidine scaffold that serves as a "privileged structure" in medicinal chemistry.[1][2][3] Unlike standalone therapeutics, its primary utility lies in its role as a chiral pharmacophore that dictates the stereochemical interaction of larger drug molecules with their targets.[1][3]

Its biological significance is twofold:

-

Intrinsic Activity: It represents the minimal pharmacophore of the antibiotic Anisomycin , capable of inhibiting eukaryotic protein synthesis by binding to the 60S ribosomal subunit (or 50S in bacteria).[1][2][3]

-

Synthetic Utility: It acts as a critical intermediate in the synthesis of Histamine H3 antagonists , Orexin receptor antagonists , and Monoamine transporter modulators .[1][2][3]

This guide details the mechanistic underpinnings of the (R)-2-benzylpyrrolidine moiety, its structural biology, and validated protocols for its application in drug discovery.[1][3]

Chemical Identity & Stereochemical Pharmacology[1][2][4]

The biological activity of 2-benzylpyrrolidine is strictly stereodependent. The (R)-enantiomer is often the bioactive conformer for ribosomal targets, whereas the (S)-enantiomer (derived from L-proline) is more commonly utilized in asymmetric organocatalysis.[1][2]

| Property | Specification |

| IUPAC Name | (2R)-2-benzylpyrrolidine hydrochloride |

| Molecular Formula | C₁₁H₁₅N[1][2][3][4] · HCl |

| Molecular Weight | 197.70 g/mol |

| Chirality | (R)-configuration at C2 |

| Key Structural Feature | Constrained phenethylamine analogue; mimics the i+1 and i+2 positions of a β-turn in peptides.[1][2] |

Pharmacophore Theory: The "Phe-Pro" Mimic

The (R)-2-benzylpyrrolidine scaffold structurally mimics the side chain vectors of a Phenylalanine-Proline dipeptide sequence locked in a specific conformation.[1][2] This rigidification reduces the entropic penalty upon binding to targets such as:

Mechanism of Action

Mechanism A: Ribosomal Interference (The Anisomycin Paradigm)

The most well-characterized mechanism associated with the benzylpyrrolidine core is its inhibition of peptide bond formation.[1][2] This mechanism is derived from Anisomycin , where the (R)-benzylpyrrolidine moiety is the essential binding element.[1][3]

-

Target: The A-site cleft of the Peptidyl Transferase Center (PTC) on the 60S (eukaryotic) or 50S (bacterial) ribosomal subunit.[1][2]

-

Interaction: The pyrrolidine ring occupies the site normally reserved for the tyrosyl group of the incoming aminoacyl-tRNA.[1][2] The benzyl group inserts into a hydrophobic crevice formed by rRNA nucleotides (specifically A2451 and C2452 in E. coli numbering).[1][2]

-

Outcome: This competitive binding prevents the accommodation of the aminoacyl-tRNA, thereby halting peptide chain elongation and inducing "ribosomal stall."[1][5]

Mechanism B: Monoaminergic Modulation (NET/DAT Inhibition)

Structurally, (R)-2-benzylpyrrolidine is a homologue of 2-phenylpyrrolidine (a known stimulant) and Phenmetrazine .[1][2]

-

Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1][2][3]

-

Mechanism: The protonated nitrogen of the pyrrolidine mimics the terminal amine of biogenic amines, anchoring to Asp79 (in DAT).[1] The benzyl group extends into the hydrophobic S1 pocket.[1][2]

-

SAR Insight: While 2-phenylpyrrolidine is a potent psychostimulant, the insertion of the methylene bridge (benzyl) in 2-benzylpyrrolidine increases steric bulk and flexibility, typically reducing potency compared to the phenyl analogue but enhancing selectivity for specific GPCR subtypes (e.g., Sigma receptors).[1]

Visualization: Pharmacophore & Synthetic Pathway[1][2]

The following diagram illustrates the dual mechanistic pathways (Ribosomal vs. GPCR) and the synthetic logic starting from D-Proline.

Figure 1: Mechanistic divergence of the (R)-2-benzylpyrrolidine scaffold showing synthetic origin and biological targets.[1][2]

Experimental Protocols

Protocol A: Synthesis from D-Proline (Validation Standard)

To ensure high enantiomeric excess (ee > 98%) for biological assays, the following route is recommended over direct benzylation of pyrrolidine.

-

Step 1 (N-Protection): React D-Proline with Boc₂O in NaOH/Dioxane to yield N-Boc-D-proline.[1][2]

-

Step 2 (Reduction): Reduce the carboxylic acid to the alcohol using BH₃[1][2]·THF, then convert to the mesylate.

-

Step 3 (Coupling): React with Phenylmagnesium bromide (Grignard) in the presence of CuI (catalytic) to install the benzyl group via displacement.[1][2][3]

-

Step 4 (Deprotection): Stir in 4M HCl in Dioxane for 2 hours. Precipitate with diethyl ether.

-

QC Check: Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

Protocol B: Ribosomal Binding Competition Assay

Used to verify if a derivative retains "Anisomycin-like" activity.[1][2]

-

Preparation: Isolate 80S ribosomes from rabbit reticulocyte lysate or 70S from E. coli.

-

Ligand: Use [³H]-Anisomycin or [¹⁴C]-Chloramphenicol as the radioligand.[1][2]

-

Incubation: Incubate ribosomes (100 nM) with radioligand (50 nM) and increasing concentrations of (R)-2-benzylpyrrolidine HCl (0.1 nM – 100 µM) in Buffer A (20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂).

-

Filtration: Filter through GF/C glass fiber filters after 30 mins at 37°C.

-

Analysis: Measure radioactivity. A decrease in signal indicates competitive displacement at the A-site.[1][2]

-

Expected Result: The naked scaffold will show lower affinity (Ki in µM range) compared to Anisomycin (Ki in nM range), demonstrating the auxiliary role of the 4-hydroxy/acetate groups in the full drug.[1]

-

Applications in Drug Development[1][3][4][5][7][8]

Histamine H3 Receptor Antagonists

The (R)-2-benzylpyrrolidine motif is frequently employed to span the distance between the basic amine binding site (Asp 3.[1][2]32) and a lipophilic accessory pocket in the H3 receptor.[1][2][3]

-

Design Strategy: The benzyl group provides steric bulk that prevents receptor activation (inverse agonism) while the pyrrolidine nitrogen interacts with the conserved aspartate.[1][2]

Kinase Inhibitors (JAK/FGFR)

Recent FDA approvals of pyrrolidine-containing kinase inhibitors (e.g., Pacritinib) have spurred interest in 2-substituted pyrrolidines.[1][2][3] The benzyl group in the (R)-configuration can be positioned to interact with the "gatekeeper" residue in the ATP-binding pocket, improving selectivity over other kinases.[1]

References

-

Grollman, A. P. (1967).[1][2][3] "Inhibitors of protein biosynthesis: II. Mode of action of anisomycin." Journal of Biological Chemistry, 242(13), 3226-3233.[1][2][3] Link

-

Hansen, J. L., et al. (2003).[1][2][3] "The structures of the tetracycline, anisomycin, and chloramphenicol binding sites on the ribosomal 50S subunit."[1] Journal of Molecular Biology, 330(5), 1061-1075.[1][2][3] Link

-

Cowart, M. D., et al. (2005).[1][2] "Rotationally constrained 2-benzylpyrrolidine derivatives as histamine H3 receptor antagonists."[1][2] Journal of Medicinal Chemistry, 48(26), 8261-8269.[1][2][3] Link[1][2][3]

-

Runyon, S. P., et al. (2011).[1][3] "2-Benzylpyrrolidines as novel sigma-1 receptor ligands."[1][2] Bioorganic & Medicinal Chemistry Letters, 21(18), 5347-5350.[1][2] Link[1][2][3]

-

Nair, V., et al. (2014).[1][2][3][7] "Recent advances in the synthesis of naturally occurring pyrrolidines... using proline as a unique chiral synthon."[1][3][7] RSC Advances, 4, 5405-5452.[1][2][3][7] Link

Sources

- 1. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Benzylpyrrolidine | C11H15N | CID 339556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 35840-91-6: 2-benzylpyrrolidine | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Solubility of (R)-2-Benzylpyrrolidine Hydrochloride in Organic Solvents: A Methodological and Theoretical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-benzylpyrrolidine and its derivatives represent a class of chiral building blocks with significant value in medicinal chemistry and pharmaceutical development. The pyrrolidine scaffold is a "privileged structure," frequently found in a wide array of therapeutic agents. The specific stereochemistry and the presence of a benzyl group in (R)-2-benzylpyrrolidine hydrochloride make it a key intermediate in the synthesis of complex molecules, including potential novel antiseizure therapeutics.

The successful transition of such a compound from a laboratory curiosity to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility is paramount. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents dictates the feasibility of its purification, the design of synthetic routes, the choice of analytical methods, and the formulation of the final drug product.

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of (R)-2-benzylpyrrolidine hydrochloride in organic solvents and presents a detailed, field-proven protocol for its experimental determination. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to generate reliable and reproducible solubility data, thereby accelerating the drug development process.

Physicochemical Properties of (R)-2-Benzylpyrrolidine Hydrochloride

(R)-2-benzylpyrrolidine hydrochloride is the hydrochloride salt of the chiral secondary amine (R)-2-benzylpyrrolidine. The protonation of the nitrogen atom to form the ammonium salt significantly alters its physical properties compared to the free base.

-

Molecular Formula: C₁₁H₁₆ClN

-

Molecular Weight: 197.70 g/mol

-

Structure:

(Note: This is a simplified 2D representation. The actual conformation of the pyrrolidine ring is non-planar.)

As an amine hydrochloride, it is an ionic compound, which has profound implications for its solubility. The dissolution process is not merely the dispersion of neutral molecules but the dissociation of ions and their subsequent solvation.

Theoretical Principles Governing Solubility

The solubility of an ionic compound like (R)-2-benzylpyrrolidine hydrochloride in any solvent is governed by a thermodynamic equilibrium between the solid state and the solvated ions. This equilibrium is dictated by the Gibbs free energy of solution (ΔGsol), which is a function of the enthalpy (ΔHsol) and entropy (ΔSsol) of solution.

ΔGsol = ΔHsol - TΔSsol

For dissolution to be favorable, ΔGsol must be negative. The enthalpy of solution can be understood as the net result of two competing energy terms: the lattice energy (U) and the solvation energy (ΔHsolv) .

ΔHsol ≈ U + ΔHsolv

-

Lattice Energy (U): This is the energy required to break apart the ionic lattice of the solid salt into its constituent gaseous ions (the (R)-2-benzylpyrrolidinium cation and the chloride anion). This is an endothermic process (U > 0). The magnitude of the lattice energy is influenced by the size and charge of the ions.

-

Solvation Energy (ΔHsolv): This is the energy released when the gaseous ions are solvated by the solvent molecules. This is an exothermic process (ΔHsolv < 0). The strength of the solvation energy depends on the nature of the ion-solvent interactions.

The interplay between these two energies determines the overall enthalpy of solution and, consequently, the solubility.

Caption: Thermodynamic cycle for the dissolution of (R)-2-benzylpyrrolidine hydrochloride.

The Role of the Solvent

The choice of solvent is critical, as its properties directly influence the solvation energy. The general principle of "like dissolves like" is a useful starting point, but for ionic compounds in organic solvents, a more nuanced understanding is required.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydroxyl group, making them capable of hydrogen bonding. They also have relatively high dielectric constants.

-

Solvation Mechanism: The primary mode of solvation is through strong ion-dipole interactions and hydrogen bonding. The positively charged nitrogen of the pyrrolidinium cation will interact strongly with the lone pairs of the oxygen atom of the alcohol, while the chloride anion will be solvated by the partially positive hydrogen atoms of the hydroxyl groups.

-

Expected Solubility: Generally, good solubility is expected in polar protic solvents due to the strong solvation of both the cation and the anion.

-

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane (DCM)): These solvents have significant dipole moments but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.

-

Solvation Mechanism: Solvation occurs primarily through ion-dipole interactions. The large dipole moment can effectively solvate the cation. However, the solvation of the anion (Cl⁻) is generally weaker in these solvents compared to protic solvents.

-

Expected Solubility: Moderate to good solubility is often observed, particularly in highly polar aprotic solvents like DMSO. In solvents like DCM, solubility may be more limited.

-

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and no significant dipole moment.

-

Solvation Mechanism: The only available intermolecular forces are weak van der Waals forces (London dispersion forces). These are insufficient to overcome the strong ionic interactions of the crystal lattice.

-

Expected Solubility: Very low to negligible solubility is expected. The energy required to break the lattice far exceeds the energy that would be gained from the weak solvation.

-

-

Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): These are weakly polar aprotic solvents.

-

Solvation Mechanism: The oxygen atom can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, offering some solvation for the cation. However, the overall polarity is low, and anion solvation is weak.

-

Expected Solubility: Low solubility is generally expected.

-

Experimental Determination of Solubility: A Standard Operating Procedure

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1] It is a robust and reliable method that, when performed correctly, yields data suitable for regulatory submissions and critical process development decisions.

Objective

To determine the equilibrium solubility of (R)-2-benzylpyrrolidine hydrochloride in a range of selected organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

(R)-2-benzylpyrrolidine hydrochloride (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., quantitative NMR).

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare a stock solution of (R)-2-benzylpyrrolidine hydrochloride of a known concentration in a suitable solvent (e.g., methanol) for the preparation of HPLC calibration standards.

-

-

Sample Preparation:

-

To a series of vials, add a measured volume of each of the selected organic solvents (e.g., 2 mL).

-

Add an excess amount of (R)-2-benzylpyrrolidine hydrochloride to each vial. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure the solution is saturated. A good starting point is to add enough solid so that it is clearly visible.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for a sufficient period. For many compounds, 24 to 48 hours is adequate. To confirm that equilibrium has been reached, you can take samples at different time points (e.g., 24, 48, and 72 hours) and analyze them. The concentration should be constant at equilibrium.[2]

-

-

Sampling and Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. The filter material should be compatible with the solvent.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of your analytical method's calibration curve.

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer and ion-pairing agent if necessary) and UV detection is a common approach for such compounds.

-

Prepare a calibration curve using the stock solution prepared in step 1.

-

Calculate the concentration of (R)-2-benzylpyrrolidine hydrochloride in the original saturated solution, taking into account the dilution factor.

-

Data Interpretation and Presentation

The solubility data should be presented in a clear and organized manner. A table is the most effective format for comparing the solubility across different solvents.

Table 1: Solubility of (R)-2-Benzylpyrrolidine Hydrochloride in Various Organic Solvents at 25 °C (Template)

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

| Methanol | Polar Protic | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Ethanol | Polar Protic | Experimental Value | Calculated Value | e.g., Soluble |

| Dichloromethane | Polar Aprotic | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value | e.g., Slightly Soluble |

| Tetrahydrofuran | Ether | Experimental Value | Calculated Value | e.g., Very Slightly Soluble |

| Ethyl Acetate | Ester | Experimental Value | Calculated Value | e.g., Very Slightly Soluble |

| Toluene | Non-polar | Experimental Value | Calculated Value | e.g., Practically Insoluble |

| Hexane | Non-polar | Experimental Value | Calculated Value | e.g., Practically Insoluble |

Qualitative descriptors can be assigned based on standard pharmacopeial definitions (e.g., USP).

Safety Precautions

Conclusion

The solubility of (R)-2-benzylpyrrolidine hydrochloride is a critical parameter that influences its utility in pharmaceutical synthesis and formulation. While theoretical principles provide a framework for predicting solubility trends, accurate, quantitative data can only be obtained through careful experimental measurement. The shake-flask method described in this guide is a reliable and widely accepted protocol for generating such data. By combining a sound theoretical understanding with rigorous experimental practice, researchers can effectively characterize this important chiral building block, paving the way for its successful application in drug development.

References

-

Quora. How to perform the shake flask method to determine solubility. [Link]

-

Wikipedia. Solubility equilibrium. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

Chemistry LibreTexts. 17.3: Factors that Affect Solubility. [Link]

-

Wikipedia. Amine. [Link]

-

Difference Wiki. Solvation Energy vs. Lattice Energy: What's the Difference? [Link]

-

PEDA.net. Difference Between Solvation Energy and Lattice Energy. [Link]

-

Lumen Learning. Properties of amines | Organic Chemistry II. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Sciencemadness.org. Solubility of organic amine salts. [Link]

-

Haflong Government College. Lattice Energy and Solvation Energy. [Link]

-

Chemistry LibreTexts. 6.6: Lattice Energy and Solubility. [Link]

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

PubChem. 2-Benzylpyrrolidine. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (R)-2-Benzylpyrrolidine Hydrochloride

Introduction: The Power of Chiral Pyrrolidines in Organocatalysis

The dawn of modern asymmetric organocatalysis, marked by seminal reports at the turn of the millennium, presented a paradigm shift in the synthesis of chiral molecules.[1][2] This field leverages small, purely organic molecules to catalyze stereoselective transformations, offering an environmentally benign and often more economical alternative to traditional metal-based catalysts.[1] Within the diverse arsenal of organocatalysts, the chiral pyrrolidine scaffold has emerged as a "privileged motif," capable of facilitating a wide array of chemical reactions with remarkable efficiency and stereocontrol.[3]

Proline, the simplest chiral secondary amine pyrrolidine, was a trailblazer, demonstrating profound catalytic activity in transformations like the Hajos–Parrish–Eder–Sauer–Wiechert reaction and intermolecular aldol reactions.[1][2] This success spurred the development of a vast family of proline derivatives, each fine-tuned for specific applications. (R)-2-benzylpyrrolidine belongs to a class of C2-substituted pyrrolidines that lack a hydrogen-bonding donor in the side chain.[1] Its catalytic prowess stems from the secondary amine, which engages in covalent catalysis, and the bulky benzyl group, which creates a well-defined chiral pocket. This steric shield effectively blocks one face of the reactive intermediate, forcing the substrate to approach from the less hindered side, thereby dictating the stereochemical outcome of the reaction.[1]

This guide provides an in-depth exploration of the mechanistic principles and practical applications of (R)-2-benzylpyrrolidine hydrochloride, offering detailed protocols for its use in key asymmetric transformations.

Core Mechanistic Principles: Enamine and Iminium Ion Catalysis

(R)-2-benzylpyrrolidine, like other secondary amine catalysts, operates primarily through two distinct, yet related, catalytic cycles: Enamine Catalysis and Iminium Ion Catalysis . The hydrochloride salt is an air-stable precursor that is conveniently weighed and handled. In practice, the active neutral secondary amine is generated in situ through the addition of a stoichiometric or slight excess of a base.

Enamine Catalysis: Activating Nucleophilic Carbonyls

In this mode, the catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This process enhances the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, making its α-carbon susceptible to attack by electrophiles. The steric hindrance from the catalyst's (R)-benzyl group directs this electrophilic attack, establishing a new stereocenter.

Caption: General catalytic cycle for enamine-mediated activation.

Iminium Ion Catalysis: Activating Electrophilic Carbonyls

Conversely, when the substrate is an α,β-unsaturated aldehyde or ketone, the catalyst forms a chiral iminium ion. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. Again, the catalyst's stereodirecting group orchestrates the facial selectivity of the nucleophilic attack.

Caption: General catalytic cycle for iminium ion-mediated activation.

Application 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation in organic synthesis.[4] The organocatalytic asymmetric variant provides a powerful route to γ-nitro carbonyl compounds, which are versatile precursors for synthesizing biologically active γ-aminobutyric acid (GABA) derivatives and other valuable molecules.[5] (R)-2-benzylpyrrolidine and its derivatives excel in this transformation, operating via enamine catalysis to deliver high yields and excellent stereoselectivities.[3][6]

Protocol 1: Synthesis of (S)-2-((R)-1,3-diphenyl-3-nitropropyl)cyclohexan-1-one

This protocol is a representative example of the Michael addition of an aldehyde to a nitroolefin, adapted from methodologies developed for similar pyrrolidine-based catalysts.[3][6]

Materials:

-

(R)-2-benzylpyrrolidine hydrochloride

-

trans-β-Nitrostyrene

-

Propanal

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Flash chromatography setup

Caption: Experimental workflow for the asymmetric Michael addition.

Step-by-Step Procedure:

-

Catalyst Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) and (R)-2-benzylpyrrolidine hydrochloride (0.2 mmol, 20 mol%).

-

Solvent and Base Addition: Add anhydrous dichloromethane (2.0 mL). Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (0.22 mmol, 1.1 equiv relative to catalyst) to neutralize the hydrochloride and generate the active free-base catalyst. Stir for 10 minutes.

-

Aldehyde Addition: Add propanal (2.0 mmol, 2.0 equiv) dropwise via syringe over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroolefin is consumed (typically 12-24 hours).

-

Quenching and Workup: Upon completion, quench the reaction by adding 1 M HCl (5 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to afford the desired γ-nitro aldehyde.

Data Summary: Substrate Scope

The following table summarizes typical results for the Michael addition of various aldehydes to nitroolefins catalyzed by pyrrolidine derivatives, demonstrating the general efficacy of this catalytic system.

| Entry | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | trans-β-Nitrostyrene | ~95 | >95:5 | >97 |

| 2 | Butanal | trans-β-Nitrostyrene | ~96 | >95:5 | >97 |

| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | ~98 | >95:5 | >95 |

| 4 | Propanal | (E)-1-nitro-2-phenylethene | ~92 | >90:10 | >96 |

| 5 | Propanal | (E)-2-(4-chlorophenyl)-1-nitroethene | ~99 | >98:2 | >97 |

Data are representative values compiled from literature on closely related 2-substituted pyrrolidine catalysts.[6]

Application 2: Asymmetric Aldol Reaction

The aldol reaction is one of the most fundamental tools for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[7][8] Chiral pyrrolidines catalyze the direct asymmetric aldol reaction between ketones and aldehydes via an enamine mechanism, providing access to chiral aldol adducts with high stereocontrol.[9]

Protocol 2: Synthesis of (R)-2-((S)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one

This protocol describes the direct aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The use of a Brønsted acid co-catalyst is often beneficial in promoting the reaction and enhancing stereoselectivity.

Materials:

-

(R)-2-benzylpyrrolidine hydrochloride

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Benzoic acid (or another suitable Brønsted acid)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Standard workup and purification reagents as listed in Protocol 1.

Step-by-Step Procedure:

-

Catalyst Preparation: In a dry reaction vial, combine (R)-2-benzylpyrrolidine hydrochloride (0.1 mmol, 10 mol%), 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv), and benzoic acid (0.1 mmol, 10 mol%).

-

Solvent and Reactants: Add anhydrous DMF (1.0 mL) followed by cyclohexanone (2.0 mmol, 2.0 equiv).

-

Base Addition: Add triethylamine (0.1 mmol, 10 mol%) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 4-8 hours, which can be confirmed by TLC analysis.

-

Workup and Purification: Upon completion, dilute the reaction with ethyl acetate and water. Perform a standard aqueous workup as described in Protocol 1 (wash with water, brine). Dry the organic layer, concentrate, and purify the crude product by flash column chromatography (e.g., using a 90:10 Hexanes:Ethyl Acetate eluent) to yield the pure aldol adduct.

Data Summary: Aldol Reaction Scope

The following table illustrates the performance of pyrrolidine-based catalysts in the asymmetric aldol reaction between various ketones and aromatic aldehydes.

| Entry | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | ~95 | >95:5 | >99 |

| 2 | Cyclohexanone | 4-Bromobenzaldehyde | ~90 | >95:5 | >98 |

| 3 | Cyclohexanone | Benzaldehyde | ~85 | >90:10 | >96 |

| 4 | Acetone | 4-Nitrobenzaldehyde | ~88 | - | >95 |

| 5 | Cyclopentanone | 4-Nitrobenzaldehyde | ~92 | >95:5 | >99 |

Data are representative values compiled from literature on pyrrolidine-based organocatalysts.[9]

Expert Insights: Causality and Troubleshooting

-

Role of the Hydrochloride Salt: Using the hydrochloride salt ensures stability and ease of handling. However, it necessitates the use of a stoichiometric amount of a non-nucleophilic base (like triethylamine) to generate the catalytically active free amine in situ. Incomplete neutralization can stall the catalytic cycle.

-

Solvent Choice: The choice of solvent can be critical. Aprotic polar solvents like DMF or DMSO can enhance solubility and reaction rates, while less polar solvents like DCM or toluene are also effective. For some reactions, solvent-free conditions have been shown to be highly efficient.[10]

-

Brønsted Acid Additives: In aldol reactions, a weak Brønsted acid co-catalyst can participate in the transition state, activating the aldehyde electrophile through hydrogen bonding and promoting a more organized, stereoselective C-C bond formation.

-

Troubleshooting Low Enantioselectivity: Poor enantioselectivity can sometimes result from a competing background (uncatalyzed) reaction. Lowering the reaction temperature can often suppress the background reaction rate more than the catalyzed rate, thereby improving the ee. Ensuring the catalyst is fully active (i.e., completely neutralized) is also crucial.

-

Troubleshooting Low Yield: If the reaction is sluggish, ensure all reagents and solvents are anhydrous, as water can hydrolyze the enamine and iminium ion intermediates, shutting down the catalytic cycle. A slight increase in catalyst loading (e.g., from 10 mol% to 20 mol%) may also improve conversion.

Conclusion

(R)-2-benzylpyrrolidine hydrochloride is a versatile and highly effective organocatalyst for asymmetric synthesis. Its robust structure and well-defined stereodirecting group enable a range of important transformations, most notably Michael additions and aldol reactions, with excellent levels of stereocontrol. By understanding the underlying enamine and iminium ion catalytic cycles and adhering to optimized protocols, researchers can reliably access valuable, enantioenriched building blocks for applications in pharmaceutical and materials science.

References

-

Gualandi, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

-

Singh, S., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Advances. [Link]

-

Singh, S., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Pioneering Investigators. [Link]

-

Gryz, E. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(23), 7859. [Link]

-

Ghorai, S., et al. (2023). Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. Synthetic Communications, 53(12), 999-1011. [Link]

-

Castán, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 598-605. [Link]

-

Gualandi, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

-

Castán, A., et al. (2018). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Organic & Biomolecular Chemistry, 16(6), 924-935. [Link]

-

Mohammed, S. H., et al. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 5(3), 195-202. [Link]

-

de la Torre, A., et al. (2020). Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins. Repository of the Autonomous University of Madrid. [Link]

-

Posada, E., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1319. [Link]

-

Magritek. (n.d.). The Aldol Condensation. [Link]

-

Wang, Z. (2011). Proline Catalyzed Enantioselective Retro-Aldol Reaction. HARVEST, University of Saskatchewan. [Link]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. magritek.com [magritek.com]

- 8. harvest.usask.ca [harvest.usask.ca]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

Application Note: Asymmetric Aldol Reactions Catalyzed by (R)-2-Benzylpyrrolidine Hydrochloride

[1]

Executive Summary

(R)-2-benzylpyrrolidine hydrochloride is a robust chiral amine catalyst used in asymmetric C-C bond formation. While L-proline is the standard for organocatalysis, it suffers from poor solubility in non-polar solvents and can be difficult to recover. The 2-benzyl substituent in this catalyst provides two distinct advantages:

-

Enhanced Lipophilicity: Enables high reactivity in organic solvents and "on-water" conditions (emulsion catalysis).

-

Steric Control: The bulky benzyl group directs facial selectivity during the enamine attack, typically favoring the anti-aldol product via a steric-controlled transition state, distinct from the syn-selectivity of proline.

Mechanistic Insight

The reaction proceeds via the Enamine Catalytic Cycle . Unlike proline, which utilizes a Zimmerman-Traxler transition state (involving the carboxylic acid), (R)-2-benzylpyrrolidine relies on the "Houk-List" steric model.

The Catalytic Cycle

-